

# Application Notes and Protocols for Amikacin Sulfate Susceptibility Testing via Broth Microdilution

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## Compound of Interest

Compound Name: Amikacin Sulfate

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These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Amikacin Sulfate** using the broth microdilution method. This method is a cornerstone of antimicrobial susceptibility testing (AST), offering quantitative results that are essential for clinical diagnostics, antibiotic stewardship, and the development of new antimicrobial agents. The protocols outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

## Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. It functions by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to cell death.<sup>[1]</sup> Determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, is critical for understanding the susceptibility of a bacterial isolate to Amikacin.<sup>[2]</sup> The broth microdilution method is a standardized and widely used technique for MIC determination.<sup>[3][4]</sup>

## Data Presentation

### Amikacin Sulfate Physicochemical Properties

For accurate preparation of stock and working solutions, a clear understanding of **Amikacin Sulfate**'s properties is essential.

Property	Value
Form	Amikacin Sulfate
Molecular Formula	$C_{22}H_{43}N_5O_{13} \cdot 2H_2SO_4$
Molecular Weight	781.76 g/mol
Appearance	White to yellowish-white crystalline powder
Solubility in Water	Highly soluble (up to 100 mg/mL)
Storage (Powder)	-20°C

Source:[1]

## CLSI MIC Breakpoints for Amikacin

Clinical breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant based on the MIC value. These breakpoints can differ based on the bacterial species.

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	$\leq 16 \mu\text{g/mL}$	$32 \mu\text{g/mL}$	$\geq 64 \mu\text{g/mL}$
<i>Pseudomonas aeruginosa</i>	$\leq 16 \mu\text{g/mL}$	$32 \mu\text{g/mL}$	$\geq 64 \mu\text{g/mL}$

Note: Breakpoints are subject to change. Users should consult the latest CLSI M100 document for the most current information.

## Quality Control (QC) Ranges for Amikacin MIC Testing

Performing quality control is crucial for ensuring the accuracy and reproducibility of the testing method.[5]

Quality Control Strain	Testing Method	Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™	Broth Microdilution	1 - 4
Pseudomonas aeruginosa ATCC® 27853™	Broth Microdilution	1 - 8

Source:[5]

## Experimental Protocols

### Protocol 1: Preparation of Amikacin Sulfate Stock Solution

Strict aseptic technique is paramount to prevent microbial contamination.[1]

Materials:

- **Amikacin Sulfate** powder (potency-adjusted)[3]
- Sterile, deionized or distilled water[1]
- Sterile conical tubes
- Vortex mixer
- Sterile 0.22 µm syringe filter[1]

Procedure:

- Calculate Required Mass: To prepare a stock solution, use the following formula to account for the potency of the Amikacin powder:  $\text{Weight (mg)} = [\text{Volume (mL)} \times \text{Desired Concentration (µg/mL)}] / \text{Potency (µg/mg)}$
- Dissolution: Aseptically weigh the calculated amount of **Amikacin Sulfate** powder and add it to a sterile conical tube. Add the required volume of sterile water.

- **Mixing:** Vortex the solution until the powder is completely dissolved. The solution should be clear.[\[1\]](#)
- **Sterilization:** Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube. This step removes any potential bacterial contamination.  
[\[1\]](#)
- **Aliquoting and Storage:** Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize contamination from repeated freeze-thaw cycles. Label the aliquots with the compound name, concentration, and preparation date. Store at -20°C or colder.[\[1\]](#)

## Protocol 2: Broth Microdilution Assay

This protocol is based on the CLSI M07 guidelines.[\[3\]](#)[\[4\]](#)

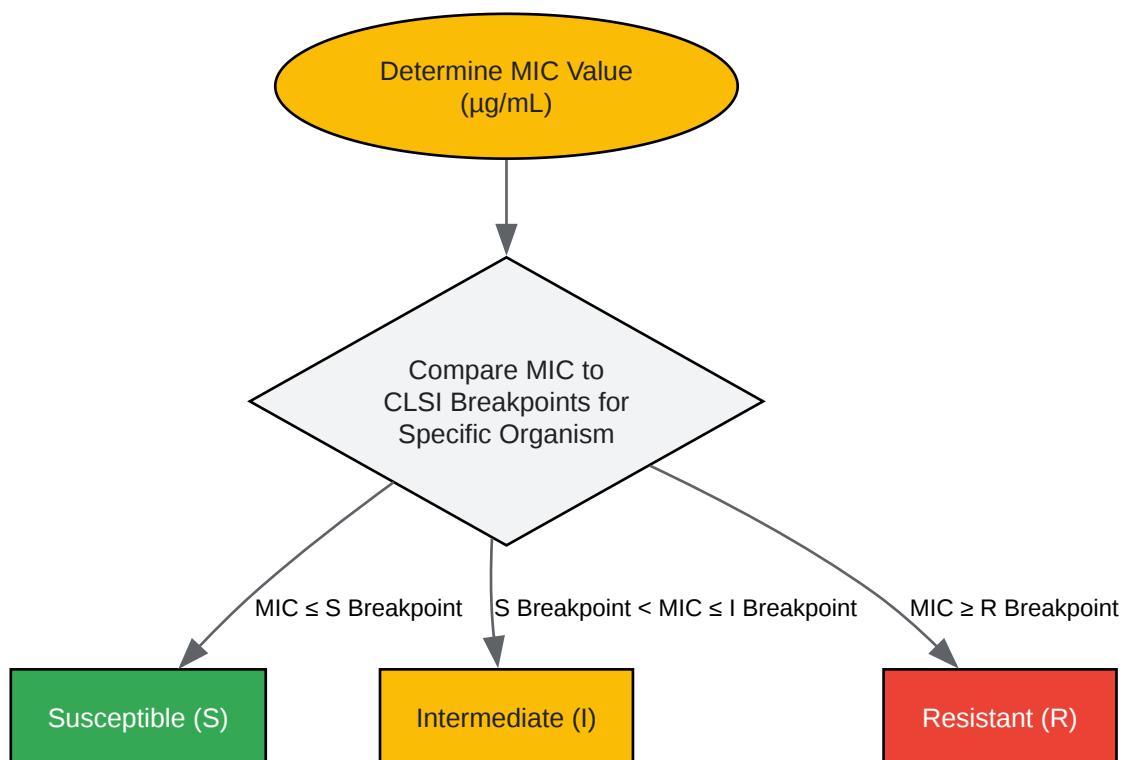
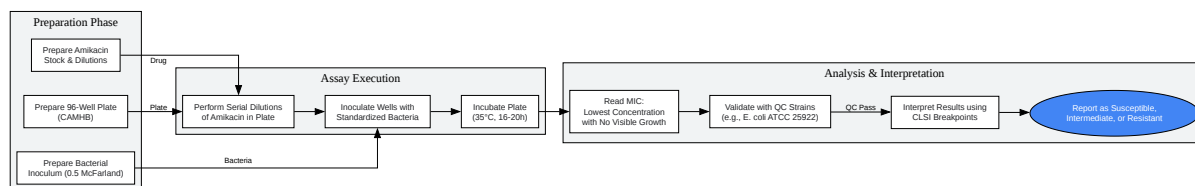
Materials:

- **Amikacin Sulfate** stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[\[3\]](#)
- Sterile 96-well microtiter plates (U- or V-bottom)[\[3\]](#)
- Test bacterial isolate and QC strains (e.g., *E. coli* ATCC® 25922™, *P. aeruginosa* ATCC® 27853™)[\[5\]](#)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator (35°C ± 2°C)[\[3\]](#)
- Micropipettes and sterile tips

Procedure:

- Prepare Amikacin Dilutions: a. Dispense 50  $\mu$ L of sterile CAMHB into each well of a 96-well microtiter plate.[\[3\]](#) b. Add 50  $\mu$ L of the Amikacin stock solution to the first well of each row to be tested and mix.[\[3\]](#) c. Perform serial twofold dilutions by transferring 50  $\mu$ L from the first well to the second, and so on, down to the tenth well. Discard the final 50  $\mu$ L from the tenth well. d. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).[\[3\]](#)
- Prepare Inoculum: a. From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.[\[3\]](#) b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.[\[3\]](#) d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[\[3\]](#)
- Inoculate the Plate: a. Within 15 minutes of standardization, add 50  $\mu$ L of the standardized bacterial inoculum to each well (columns 1-11), bringing the final volume in each well to 100  $\mu$ L.[\[3\]](#) Do not inoculate the sterility control well (column 12).
- Incubation: a. Cover the microtiter plate. b. Incubate the plate at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[\[3\]](#)
- Reading and Interpreting the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well). A reading mirror can aid in visualization.[\[6\]](#) b. The sterility control well should show no growth. c. The growth control well should show distinct turbidity. d. The MIC is the lowest concentration of Amikacin at which there is no visible growth of the organism.[\[2\]](#)[\[3\]](#) e. Compare the MIC value to the CLSI clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant. f. The MIC of the QC strain must fall within the acceptable QC range to validate the results.[\[6\]](#)

## Visualizations



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